molecular formula C14H16N2O3 B1508024 Benzyl 3-oxo-2,6-diazabicyclo[3.2.1]octane-6-carboxylate CAS No. 286946-66-5

Benzyl 3-oxo-2,6-diazabicyclo[3.2.1]octane-6-carboxylate

Cat. No. B1508024
CAS RN: 286946-66-5
M. Wt: 260.29 g/mol
InChI Key: DGUFBLOUBUHGLU-UHFFFAOYSA-N
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Description

  • Biological Activities : Tropane alkaloids exhibit a wide array of interesting biological activities .

Synthesis Analysis

Research groups worldwide have focused on preparing this basic structure in a stereoselective manner. Most approaches involve enantioselective construction of an acyclic starting material containing stereochemical information for the bicyclic scaffold. Alternatively, stereochemical control can be achieved directly during the transformation that generates the 8-azabicyclo[3.2.1]octane architecture or through desymmetrization processes starting from achiral tropinone derivatives .


Molecular Structure Analysis

The compound’s molecular structure consists of an 8-azabicyclo[3.2.1]octane ring system, with a benzyl group attached to the 3-position and a carboxylate group at the 6-position. The stereochemistry of the bicyclic scaffold plays a crucial role in its biological activity .


Chemical Reactions Analysis

Specific chemical reactions involving Benzyl 3-oxo-2,6-diazabicyclo[3.2.1]octane-6-carboxylate have been reported in the literature. These reactions contribute to the synthesis of tropane alkaloids and other related compounds. Further studies are needed to explore additional transformations and applications .

Scientific Research Applications

Synthesis and Biological Activity

  • A study by Liu et al. (2017) focused on the synthesis of a compound related to Benzyl 3-oxo-2,6-diazabicyclo[3.2.1]octane-6-carboxylate, demonstrating its potential as an anti-inflammatory agent in myocarditis (Liu, Liu, & Zheng, 2017).

Synthesis Processes and Scalability

  • Huang and Teng (2011) developed an improved and scalable process for synthesizing analogues of the compound, highlighting advancements in the synthesis process that could be applied to related compounds (Huang & Teng, 2011).

Chemical Reactions and Catalysis

  • Research by Zhang et al. (2017) utilized a related compound, 1,4-Diazabicyclo[2.2.2]octane (DABCO), in decarboxylative acylation reactions, indicating the potential of similar bicyclic structures in organic synthesis and catalysis (Zhang et al., 2017).
  • Linn et al. (1994) explored DABCO-catalyzed hydrolysis and alcoholysis reactions, showcasing the catalytic applications of bicyclic structures like Benzyl 3-oxo-2,6-diazabicyclo[3.2.1]octane-6-carboxylate (Linn, McLean, & Kelley, 1994).

Synthesis of Derivatives and Isosteres

  • Mikhlina et al. (1970) synthesized 5,6-benzo-1,2-diazabicyclo[2.2.2]octane, indicating the versatility of this chemical framework in creating new compounds (Mikhlina, Komarova, & Yakhontov, 1970).
  • Campbell et al. (2009) described the synthesis of a compound using an iodolactamization step, related to the chemical structure of interest, showcasing the complex synthetic routes available (Campbell et al., 2009).

Development of Novel Pharmaceuticals

  • Guarna et al. (1999) described the synthesis of bicyclic compounds as dipeptide isosteres, demonstrating the potential of such compounds in drug development (Guarna et al., 1999).

Mechanism of Action

The precise mechanism of action for this compound remains an active area of research. Its interaction with biological targets, receptor binding, and potential therapeutic effects require further investigation .

properties

IUPAC Name

benzyl 3-oxo-2,6-diazabicyclo[3.2.1]octane-6-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2O3/c17-13-7-12-6-11(15-13)8-16(12)14(18)19-9-10-4-2-1-3-5-10/h1-5,11-12H,6-9H2,(H,15,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGUFBLOUBUHGLU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC(=O)NC1CN2C(=O)OCC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60728915
Record name Benzyl 3-oxo-2,6-diazabicyclo[3.2.1]octane-6-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60728915
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

260.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

286946-66-5
Record name Benzyl 3-oxo-2,6-diazabicyclo[3.2.1]octane-6-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60728915
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Benzyl 3-oxo-2,6-diazabicyclo[3.2.1]octane-6-carboxylate
Reactant of Route 2
Benzyl 3-oxo-2,6-diazabicyclo[3.2.1]octane-6-carboxylate
Reactant of Route 3
Benzyl 3-oxo-2,6-diazabicyclo[3.2.1]octane-6-carboxylate
Reactant of Route 4
Reactant of Route 4
Benzyl 3-oxo-2,6-diazabicyclo[3.2.1]octane-6-carboxylate
Reactant of Route 5
Benzyl 3-oxo-2,6-diazabicyclo[3.2.1]octane-6-carboxylate
Reactant of Route 6
Benzyl 3-oxo-2,6-diazabicyclo[3.2.1]octane-6-carboxylate

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